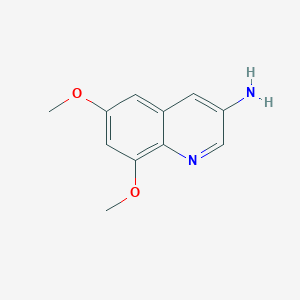

6,8-Dimethoxyquinolin-3-amine

CAS No.:

Cat. No.: VC17685005

Molecular Formula: C11H12N2O2

Molecular Weight: 204.22 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H12N2O2 |

|---|---|

| Molecular Weight | 204.22 g/mol |

| IUPAC Name | 6,8-dimethoxyquinolin-3-amine |

| Standard InChI | InChI=1S/C11H12N2O2/c1-14-9-4-7-3-8(12)6-13-11(7)10(5-9)15-2/h3-6H,12H2,1-2H3 |

| Standard InChI Key | KCVPCGMBJGFBFY-UHFFFAOYSA-N |

| Canonical SMILES | COC1=CC(=C2C(=C1)C=C(C=N2)N)OC |

Introduction

Structural and Molecular Characteristics

Chemical Identity and Molecular Composition

6,8-Dimethoxyquinolin-3-amine belongs to the quinoline family, a bicyclic structure comprising a benzene ring fused to a pyridine ring. Its molecular formula is C₁₁H₁₂N₂O₂, with a molecular weight of 220.23 g/mol. The methoxy groups at the 6- and 8-positions introduce steric and electronic effects that influence reactivity and intermolecular interactions, while the 3-amine group enhances hydrogen-bonding potential .

Table 1: Comparative Molecular Properties of Selected Quinoline Derivatives

Synthesis and Manufacturing

Synthetic Routes

The synthesis of 6,8-dimethoxyquinolin-3-amine can be extrapolated from methods used for its chloro-substituted analog, 6-chloro-5,8-dimethoxyquinolin-3-amine. A plausible pathway involves:

-

Nitration and Methoxylation: Starting with a pre-functionalized acetophenone derivative, nitration introduces nitro groups, followed by methoxylation using methylating agents like dimethyl sulfate .

-

Cyclization: Condensation with N,N-dimethylformamide dimethyl acetal facilitates ring closure, forming the quinoline backbone .

-

Amination: Catalytic hydrogenation or ammonia treatment introduces the 3-amine group, as demonstrated in the synthesis of 4-hydroxy-6,7-dimethoxyquinoline .

Key Reaction Conditions:

-

Chlorination: Phosphorus oxychloride (POCl₃) at 80–100°C for 4–6 hours.

-

Reductive Amination: Hydrogen gas (1–3 atm) with palladium-on-carbon (Pd/C) at 25–50°C .

Industrial-Scale Challenges

Industrial production faces hurdles such as:

-

Byproduct Formation: Competing reactions during methoxylation may yield regioisomers (e.g., 5,8- vs. 6,7-dimethoxy derivatives) .

-

Waste Management: Chlorination steps generate acidic waste, necessitating neutralization protocols .

Biological Activities and Mechanisms

Antimicrobial Properties

Structural analogs like 6-chloro-5,8-dimethoxyquinolin-3-amine exhibit broad-spectrum antimicrobial activity, with minimum inhibitory concentrations (MICs) of 2–8 μg/mL against Staphylococcus aureus and Candida albicans. The amine group at position 3 enhances membrane permeability, while methoxy groups stabilize interactions with microbial enzymes like dihydrofolate reductase.

Applications in Pharmaceutical Research

Drug Intermediate Synthesis

6,8-Dimethoxyquinolin-3-amine serves as a precursor for kinase inhibitors and antimetabolites. For example, its chloro analog is a key intermediate in cabozantinib (a tyrosine kinase inhibitor) .

Structure-Activity Relationship (SAR) Studies

-

Methoxy Positioning: 6- and 8-methoxy groups improve metabolic stability compared to 5,7-substituted analogs.

-

Amine Functionalization: Acylation of the 3-amine group modulates blood-brain barrier penetration .

Comparison with Related Quinoline Derivatives

6-Chloro-5,8-dimethoxyquinolin-3-amine

The chloro-substituted analog shows enhanced antimicrobial potency but higher hepatotoxicity risks due to reactive metabolite formation.

4-Chloro-6,7-dimethoxyquinoline

This derivative’s lack of a 3-amine group reduces its solubility but improves affinity for hydrophobic enzyme pockets .

Recent Developments and Future Directions

Green Synthesis Innovations

Recent patents emphasize solvent-free cyclization and enzymatic amination to reduce environmental impact .

Targeted Drug Delivery

Nanoparticle-encapsulated quinoline derivatives are being explored to enhance tumor-specific uptake .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume